N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide is a complex organic compound that features a triazine ring and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 4,6-dimorpholino-1,3,5-triazine with ethanehydrazonoyl chloride, followed by coupling with 4-acetamidophenylamine. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as PI3K and mTOR, which are involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies related to cell signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3K and mTOR by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine-based compound with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with a similar triazine core.
Uniqueness
N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide is unique due to its combination of a triazine ring and morpholine groups, which confer specific chemical properties and biological activities. Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H28N8O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[(E)-N-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H28N8O3/c1-15(17-3-5-18(6-4-17)22-16(2)30)26-27-19-23-20(28-7-11-31-12-8-28)25-21(24-19)29-9-13-32-14-10-29/h3-6H,7-14H2,1-2H3,(H,22,30)(H,23,24,25,27)/b26-15+ |
InChI Key |
JVOGUBLNMCVVIU-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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